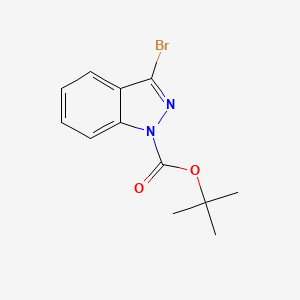
4-Bromo-2-ethynyl-1-fluorobenzene
Vue d'ensemble
Description
4-Bromo-2-ethynyl-1-fluorobenzene is an organic compound with the molecular formula C₈H₄BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethynyl group at the second position, and a fluorine atom at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) is used.
Ethynylation: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethynyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Sonogashira Coupling: The ethynyl group can undergo coupling reactions with aryl or vinyl halides to form substituted alkynes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or thiourea (NH₂CSNH₂).
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts (e.g., CuI) in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen atoms.
Nucleophilic Substitution: Substituted benzene derivatives with nucleophilic groups such as amines or thiols.
Sonogashira Coupling: Substituted alkynes with extended conjugation.
Applications De Recherche Scientifique
4-Bromo-2-ethynyl-1-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: It is used as a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethynyl-1-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the electron-donating ethynyl group and the electron-withdrawing fluorine atom influence the reactivity of the benzene ring. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-ethynyl-2-fluorobenzene: Similar structure but different substitution pattern.
1-Bromo-4-ethynylbenzene: Lacks the fluorine substituent.
4-Ethynyl-α,α,α-trifluorotoluene: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
4-Bromo-2-ethynyl-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
IUPAC Name |
4-bromo-2-ethynyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXICCZXXOLXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698074 | |
| Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657427-46-8 | |
| Record name | 4-Bromo-2-ethynyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)


![[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1442184.png)




![3-Oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-methoxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B1442191.png)

